8-oxaspiro[4.5]decan-2-one
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Overview
Description
8-Oxaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes a lactone ring fused to a cyclohexane ring through an oxygen atom. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 8-oxaspiro[4.5]decan-2-one involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, which undergoes a series of rearrangements to form the spirocyclic structure. The reaction is typically carried out under mild conditions with high selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 8-Oxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
8-Oxaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism by which 8-oxaspiro[4.5]decan-2-one exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 8-Ethyl-1-oxaspiro[4.5]decan-2-one
- 8-Methyl-1-oxaspiro[4.5]decan-2-one
- 2-Oxaspiro[4.5]decan-1,8-dione
Comparison: 8-Oxaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of a lactone ring. This structure imparts distinct reactivity and properties compared to its analogs, such as different substitution patterns or additional functional groups .
Properties
IUPAC Name |
8-oxaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-1-2-9(7-8)3-5-11-6-4-9/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJAHPSDZZYSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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